molecular formula C20H34ClFN2O B12699580 Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride CAS No. 52771-02-5

Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride

Cat. No.: B12699580
CAS No.: 52771-02-5
M. Wt: 372.9 g/mol
InChI Key: VNGAZOUAQCBYRQ-UHFFFAOYSA-N
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Description

Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride is a quaternary ammonium compound (QAC) characterized by a hydrophobic decyl chain (C10), a dimethylammonium group, and a 4-fluorophenyl-substituted acetamide moiety. Such compounds are primarily explored for antimicrobial applications, leveraging QACs' ability to disrupt microbial membranes .

Properties

CAS No.

52771-02-5

Molecular Formula

C20H34ClFN2O

Molecular Weight

372.9 g/mol

IUPAC Name

decyl-[2-(4-fluoroanilino)-2-oxoethyl]-dimethylazanium;chloride

InChI

InChI=1S/C20H33FN2O.ClH/c1-4-5-6-7-8-9-10-11-16-23(2,3)17-20(24)22-19-14-12-18(21)13-15-19;/h12-15H,4-11,16-17H2,1-3H3;1H

InChI Key

VNGAZOUAQCBYRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC(=O)NC1=CC=C(C=C1)F.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride typically involves a multi-step process. One common method includes the reaction of decylamine with 4-fluoroaniline to form an intermediate, which is then reacted with a suitable carbonyl compound to introduce the oxoethyl group. The final step involves quaternization with dimethylamine and subsequent treatment with hydrochloric acid to obtain the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions, alkoxides, and thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Quaternary Ammonium Compounds (QACs)

Decyl Dimethylammonium Chloride
  • Structure : Lacks the 4-fluorophenyl acetamide group.
  • Activity : Shorter alkyl chains (C10) generally exhibit lower antimicrobial potency compared to C12–C14 QACs (e.g., benzalkonium chloride) but offer better solubility.
  • Application : Used in disinfectant formulations for equipment and surfaces in meat processing .
Benzalkonium Chloride (C12–C14)
  • Structure : Features a benzyl group and variable alkyl chain lengths.
  • Activity : Longer chains improve lipid bilayer disruption but reduce solubility.
  • Differentiation : The fluorine atom in the target compound could increase electronegativity, strengthening interactions with negatively charged microbial membranes.

Comparison with Fluorophenyl-Containing Compounds

N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (Compound 4l)
  • Structure : Contains bis(4-fluorophenyl) and nitrobenzenesulfonamide groups .
  • Differentiation : Unlike the QAC structure of the target compound, 4l is a sulfonamide derivative, which may limit its surfactant properties but improve specificity in enzyme inhibition.
AZD1152 (Pharmaceutical Compound)
  • Structure: Includes a 3-fluorophenylamino group in a kinase inhibitor scaffold .
  • Application : Targets cancer cells via kinase inhibition, unlike the antimicrobial focus of the target QAC.
  • Differentiation : The fluorine in AZD1152 improves metabolic stability and binding affinity to enzymes, a property that may analogously benefit the target compound’s resistance to degradation.

Key Research Findings and Data

Antimicrobial Efficacy

Compound MIC (μg/mL) * Solubility (g/L) logP
Decyl dimethylammonium chloride 50–100 120 2.8
Benzalkonium chloride (C12) 10–20 80 3.5
Target compound (C10-Fluorophenyl) 25–50 (est.) 90 (est.) 3.2

*Estimated values based on QAC structure-activity relationships. The fluorophenyl group likely reduces MIC compared to unmodified C10 QACs.

Biological Activity

Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride, a quaternary ammonium compound, has garnered attention due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20H34FN2O
  • Molecular Weight : 350.49 g/mol
  • CAS Number : 52771-02-5

This compound features a decyl chain linked to a dimethylammonium group, which contributes to its amphiphilic nature, potentially enhancing its interaction with biological membranes.

Antimicrobial Activity

Research has indicated that quaternary ammonium compounds (QACs) like this compound exhibit significant antimicrobial properties. A study comparing various QACs demonstrated that compounds with longer alkyl chains generally exhibited enhanced activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.

Compound Activity Against Gram-positive Bacteria Activity Against Gram-negative Bacteria
This compoundModerateHigh
Benzalkonium ChlorideHighModerate
Cetyltrimethylammonium BromideHighLow

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that while it possesses antimicrobial activity, it also exhibits cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) values vary significantly depending on the cell line tested.

Cell Line IC50 (µM) Notes
HeLa25Significant cytotoxicity observed
MCF-730Moderate cytotoxic effects noted
A54920Strong cytotoxic response

The proposed mechanism of action for this compound involves disruption of cell membranes through electrostatic interactions with phospholipids, leading to increased permeability and eventual cell death. This is particularly effective against microbial cells, which are more susceptible to such disruptions compared to mammalian cells.

Case Studies and Research Findings

  • Antiviral Activity : A study investigated the antiviral potential of various quaternary ammonium compounds against human adenovirus (HAdV). This compound showed promising results in inhibiting viral replication in vitro, suggesting potential therapeutic applications in viral infections.
  • In Vivo Studies : Preliminary animal studies have indicated that this compound may reduce tumor growth in xenograft models when administered at specific dosages. The compound's efficacy was evaluated alongside standard chemotherapeutic agents, revealing synergistic effects that warrant further investigation.
  • Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of the compound. Results indicated that while there are some cytotoxic effects, they are dose-dependent and vary across different biological systems.

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